

Unveiling the Cardiotoxic Profile of Bisphenol S: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bisphenol S

Cat. No.: B116728

[Get Quote](#)

Introduction

Bisphenol S (BPS), a prevalent substitute for Bisphenol A (BPA), is increasingly scrutinized for its potential adverse health effects. Emerging evidence suggests a significant link between BPS exposure and cardiovascular diseases (CVDs), including hypertension, atherosclerosis, and cardiac remodeling.[1][2] This technical guide provides an in-depth analysis of the current scientific literature on the cardiovascular toxicity of BPS, tailored for researchers, scientists, and drug development professionals. It details key experimental findings, methodologies, and the molecular pathways implicated in BPS-induced cardiotoxicity.

In Vitro Evidence of BPS-Induced Cardiovascular Toxicity

Studies utilizing various cell lines, primarily human umbilical vein endothelial cells (HUVECs) and cardiomyocyte cell lines like H9c2, have elucidated the direct cellular effects of BPS.

Endothelial Dysfunction

BPS exposure has been shown to induce endothelial dysfunction, a critical early event in the pathogenesis of atherosclerosis. This is primarily mediated through the induction of oxidative stress.[3][4][5] Exposure to BPS leads to a dose-dependent increase in reactive oxygen species (ROS) production and a decrease in nitric oxide (NO) formation in HUVECs.[3] This is accompanied by a loss of mitochondrial membrane potential, indicating mitochondrial

dysfunction as a key source of ROS.[3][4] The reduction in NO, a crucial vasodilator, impairs endothelium-dependent vasodilation.[3]

Cardiomyocyte and Endothelial Cell Apoptosis

BPS induces apoptosis in both myocardial and endothelial cells.[6] This is driven by oxidative stress and the subsequent activation of the NF- κ B signaling pathway.[6] BPS exposure upregulates the expression of pro-apoptotic proteins like BAX and Caspase 3, while downregulating the anti-apoptotic protein Bcl-2.[6]

In Vivo Evidence of BPS-Induced Cardiovascular Toxicity

Animal models have been instrumental in demonstrating the systemic cardiovascular effects of BPS exposure.

Cardiac Remodeling and Hypertrophy

In mice, exposure to BPS alone has been shown to induce cardiac remodeling, characterized by pathological concentric hypertrophy, fibrosis, and inflammation.[7] These effects are exacerbated in the context of a high-fat diet, suggesting a synergistic detrimental interaction between BPS and metabolic stressors.[7] The molecular markers of cardiac hypertrophy, such as increased left ventricle mass and atrial natriuretic peptide (ANP) expression, are significantly elevated following BPS exposure.[7]

Atherosclerosis

Chronic exposure to BPS has been found to accelerate the development of atherosclerotic lesions in apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for studying atherosclerosis.[8] The pro-atherogenic effects of BPS involve several mechanisms:

- Increased Monocyte-Endothelial Adhesion: BPS stimulates the expression of adhesion molecules on endothelial cells, promoting the attachment of monocytes.[8]
- Vascular Smooth Muscle Cell (VSMC) Migration: BPS enhances the migration of VSMCs, a key process in plaque formation.[8]

- Inflammation: BPS exposure leads to an increased number of macrophages within atherosclerotic plaques and promotes the release of inflammatory mediators.[\[8\]](#)

Hematological and Biochemical Alterations

Studies in rats have demonstrated that BPS can negatively impact hematological parameters, leading to a reduction in red and white blood cell counts and hemoglobin concentration.[\[9\]](#)[\[10\]](#) Furthermore, BPS exposure is associated with an adverse lipid profile, characterized by increased serum levels of total cholesterol, triglycerides, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL), and a decrease in high-density lipoprotein (HDL).[\[9\]](#)[\[10\]](#) Such alterations are well-established risk factors for cardiovascular disease.

Molecular Mechanisms of BPS-Induced Cardiovascular Toxicity

The cardiotoxic effects of BPS are orchestrated by a complex interplay of signaling pathways.

Oxidative Stress and NF-κB Signaling

A central mechanism underlying BPS-induced cellular damage is the generation of oxidative stress.[\[3\]](#)[\[6\]](#) BPS triggers an increase in intracellular ROS, which in turn activates the NF-κB signaling pathway in both cardiomyocytes and endothelial cells.[\[6\]](#) Activated NF-κB translocates to the nucleus and promotes the transcription of genes involved in inflammation and apoptosis. The use of antioxidants like N-acetylcysteine has been shown to mitigate these BPS-induced effects.[\[6\]](#)

PI3K/ER Signaling and Angiogenesis

BPS has been shown to modulate angiogenesis, the formation of new blood vessels. At environmentally relevant concentrations (1 nM), BPS can promote tube formation and microvessel sprouting in endothelial cells.[\[11\]](#) This pro-angiogenic effect is mediated through the interaction of BPS with the estrogen receptor (ER), which then activates the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[\[11\]](#)

Electrophysiological Effects

While BPS is considered less potent than BPA in altering cardiac electrophysiology, some studies suggest it can still have an impact. In a rodent cardiac model, BPS treatment alone was reported to increase heart rate, and in the presence of catecholamine stress, it increased the propensity for premature ventricular contractions.[\[12\]](#) This effect is thought to be mediated through estrogen-receptor-beta signaling, which alters the phosphorylation of key calcium-handling proteins.[\[12\]](#) However, other studies have reported that BPS did not significantly alter cardiac electrophysiology parameters, in contrast to the effects of BPA and BPF.[\[12\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative findings from the cited literature.

Table 1: In Vitro Effects of **Bisphenol S** on Cardiovascular Cells

Cell Type	BPS Concentration	Observed Effect	Fold/Percent Change	Reference
HUVECs	1 nM	Increased tube formation	+30.2%	[11]
HUVECs	≥ 25 nM	Reduced nitric oxide (NO) production	Data not specified	[4] [5]
HUVECs	≥ 25 nM	Increased reactive oxygen species (ROS)	Data not specified	[4] [5]
H9c2 cells	Not specified	Increased ROS generation	Data not specified	[6]
H9c2 cells	Not specified	Increased BAX and Caspase 3 expression	Data not specified	[6]
H9c2 cells	Not specified	Decreased Bcl-2 expression	Data not specified	[6]

Table 2: In Vivo Effects of **Bisphenol S** on Cardiovascular Parameters in Animal Models

Animal Model	BPS Dose	Duration	Observed Effect	Quantitative Change	Reference
ApoE-/- Mice	50 µg/kg bw/day	Prolonged	Aggravated AS lesions	Data not specified	[8]
ApoE-/- Mice	50 µg/kg bw/day	Prolonged	Increased monocyte-endothelial adhesion	3.6 times control	[8]
ApoE-/- Mice	50 µg/kg bw/day	Prolonged	Increased VSMC distribution	9.3 times control	[8]
ApoE-/- Mice	50 µg/kg bw/day	Prolonged	Increased macrophage number in plaques	3.7 times control	[8]
C57BL/6 Mice	25 µg/kg/day	12 weeks	Increased LV mass and wall thickness	Data not specified	[7]
C57BL/6 Mice	25 µg/kg/day	12 weeks	Increased ANP protein expression	Data not specified	[7]
Sprague-Dawley Rats	30, 60, 120 mg/kg BW/day	30 days	Reduced RBC and WBC count	Significant, dose-dependent	[9]
Sprague-Dawley Rats	30, 60, 120 mg/kg BW/day	30 days	Increased serum cholesterol, triglycerides, LDL, VLDL	Significant, dose-dependent	[9][10]
Sprague-Dawley Rats	30, 60, 120 mg/kg BW/day	30 days	Reduced serum HDL	Significant, dose-dependent	[9][10]

Zebrafish Embryos	1, 10, 100 $\mu\text{g/L}$	72 h	Increased heart rate	Significant
-------------------	----------------------------	------	----------------------	-------------

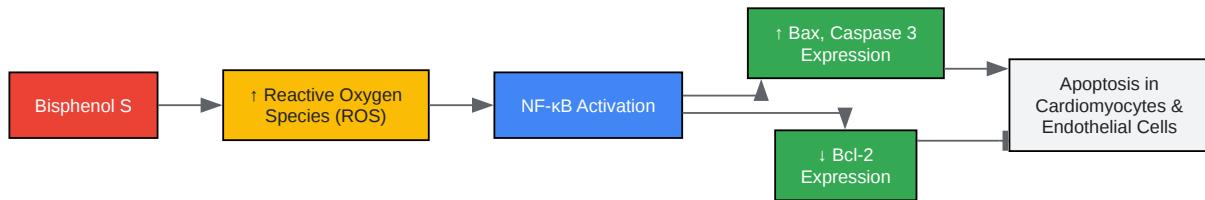
Experimental Protocols

In Vitro Cell Culture and Exposure

- Cell Lines: Human umbilical vein endothelial cells (HUVECs) and rat embryonic cardiomyocyte-derived H9c2 cells are commonly used.[3][6]
- Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
- BPS Exposure: BPS is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. The final concentration of DMSO in the cell culture medium is typically kept below 0.1%. Cells are treated with various concentrations of BPS for specified durations (e.g., 24, 48, 72 hours).[6][13]

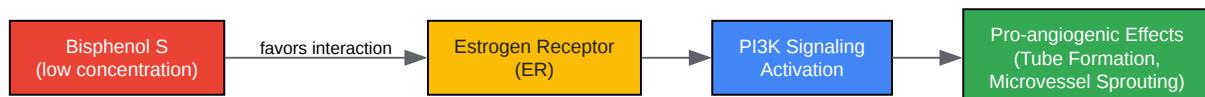
Measurement of Reactive Oxygen Species (ROS)

- Fluorescent Probes: Intracellular ROS levels are often measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[4][6]
- Procedure: After BPS exposure, cells are incubated with the fluorescent probe. The fluorescence intensity, which is proportional to the amount of ROS, is then measured using a fluorescence microscope or a microplate reader.

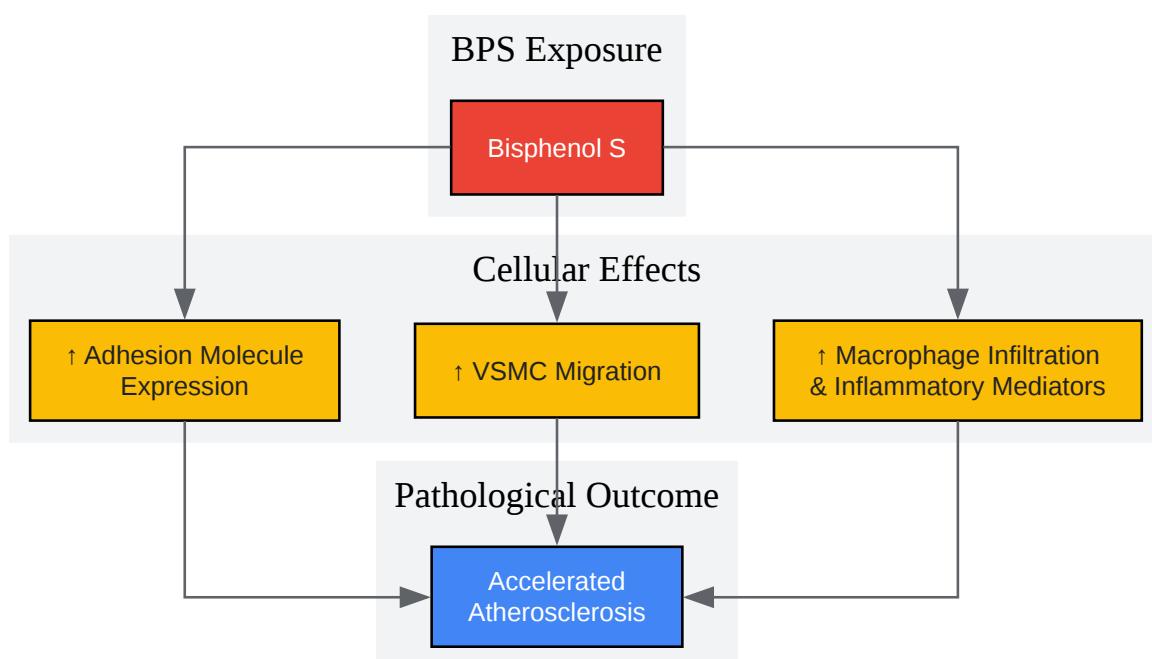

Apoptosis Assays

- Western Blotting: The expression levels of apoptosis-related proteins such as Bax, Bcl-2, and Caspase-3 are determined by Western blotting.[6]
- Procedure: Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and incubated with specific primary antibodies against the target proteins, followed by incubation with a secondary antibody. The protein bands are then visualized and quantified.

In Vivo Animal Studies


- Animal Models: Male Sprague-Dawley rats, C57BL/6 mice, and apolipoprotein E-deficient (ApoE-/-) mice are commonly used models.[7][8][9][10]
- BPS Administration: BPS is typically administered to animals through drinking water or by oral gavage.[7][9][10] Doses are often selected to be environmentally relevant or to investigate dose-response relationships.
- Assessment of Cardiovascular Parameters:
 - Blood Pressure: Systolic blood pressure can be measured using non-invasive tail-cuff methods.[7]
 - Cardiac Function and Morphology: Echocardiography is used to assess cardiac function and dimensions, such as left ventricular mass and wall thickness.[7] Histological analysis of heart tissue sections (e.g., with Hematoxylin and Eosin or Masson's trichrome staining) is used to evaluate cardiac hypertrophy and fibrosis.[7]
 - Atherosclerosis Assessment: In ApoE-/- mice, the extent of atherosclerotic lesions is quantified in the aorta en face and in aortic sinus sections after staining with Oil Red O.[8]
 - Biochemical Analysis: Blood samples are collected to measure serum levels of lipids (total cholesterol, triglycerides, HDL, LDL, VLDL), glucose, and markers of liver and kidney function.[9][10]

Signaling Pathway and Experimental Workflow Diagrams


[Click to download full resolution via product page](#)

Caption: BPS induces apoptosis via oxidative stress and NF- κ B activation.

[Click to download full resolution via product page](#)

Caption: BPS promotes angiogenesis through the ER/PI3K pathway.

[Click to download full resolution via product page](#)

Caption: Workflow of BPS-induced atherosclerosis.

Conclusion

The available scientific evidence strongly indicates that **Bisphenol S** poses a significant risk to cardiovascular health. Both *in vitro* and *in vivo* studies have demonstrated its capacity to induce endothelial dysfunction, cardiomyocyte apoptosis, cardiac hypertrophy, and atherosclerosis through various molecular mechanisms, including oxidative stress, inflammation, and modulation of key signaling pathways. For researchers and professionals in

drug development, understanding these toxicological pathways is crucial for risk assessment and the development of potential therapeutic interventions. Further research is warranted to fully elucidate the long-term cardiovascular consequences of human exposure to BPS and to explore potential protective strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Cardiovascular toxicity and mechanism of bisphenol A and emerging risk of bisphenol S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisphenol S induced endothelial dysfunction via mitochondrial pathway in the vascular endothelial cells, and detoxification effect of albumin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Toxic effects of bisphenol S on mice heart and human umbilical cord endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisphenol S exposure induces cardiac remodeling and aggravates high-fat diet-induced cardiac hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pro-atherogenic effects and the underlying mechanisms of chronic bisphenol S (BPS) exposure in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bisphenol S impairs blood functions and induces cardiovascular risks in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Angiogenic Activity and Mechanism for Bisphenols on Endothelial Cell and Mouse: Evidence of a Structural-Selective Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bisphenol S and Bisphenol F Are Less Disruptive to Cardiac Electrophysiology, as Compared With Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bisphenol S induces cardiovascular toxicity by disturbing the development of the common cardinal vein and myocardial contractility in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Cardiotoxic Profile of Bisphenol S: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116728#cardiovascular-toxicity-of-bisphenol-s]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com